molecular formula C90H146N30O21 B1611781 Dynorphin (2-17) CAS No. 83608-80-4

Dynorphin (2-17)

カタログ番号: B1611781
CAS番号: 83608-80-4
分子量: 1984.3 g/mol
InChIキー: JECIBNXRPCZGQN-VKJHYFBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dynorphin (2-17) is a peptide fragment derived from the larger dynorphin A peptide, which is part of the endogenous opioid peptide family. These peptides are produced from the precursor protein prodynorphin and play a crucial role in modulating pain, stress, and emotional responses through their interaction with the kappa-opioid receptor . Dynorphin (2-17) specifically refers to the amino acid sequence spanning from the second to the seventeenth residue of dynorphin A.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dynorphin (2-17) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of dynorphin (2-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

化学反応の分析

Types of Reactions

Dynorphin (2-17) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

科学的研究の応用

Pain Modulation

Dynorphin (2-17) has been implicated in the modulation of pain responses, particularly in chronic pain conditions. Research indicates that spinal delivery of dynorphin peptides can induce allodynia, a condition where normally non-painful stimuli become painful. This effect mimics behavioral phenotypes observed in nerve injury and inflammation models.

Key Findings:

  • Chronic Pain Development: Studies show that intrathecal administration of dynorphin (2-17) leads to prolonged allodynia lasting over 45 days, indicating its role in chronic pain mechanisms .
  • Mechanistic Insights: Dynorphin (2-17) activates p38 MAPK pathways in microglia, contributing to pain signaling independent of opioid receptors .
StudyFindings
Podvin et al. (2017)Spinal administration of dynorphin (2-17) induces hyperalgesia; blocking this response alleviates chronic pain symptoms.
Svensson et al. (2024)Dynorphin (2-17) increases phosphorylated p38 MAPK in spinal microglia, linking it to pain pathways.

Neuroprotection

Dynorphin (2-17) has demonstrated neuroprotective properties in various models of neurodegeneration, particularly in conditions like Parkinson's disease and traumatic brain injury.

Key Findings:

  • Neuroprotective Effects: In vitro studies have shown that dynorphins protect dopaminergic neurons from neurotoxic insults by modulating inflammatory responses .
  • Endogenous Role: Research indicates that endogenous dynorphin plays a critical role in protecting against dopaminergic neuronal loss, enhancing survival rates post-injury .
StudyFindings
NCBI Study (2012)Dynorphin protects against MPTP-induced neurotoxicity in dopaminergic neurons; deficiency exacerbates neuronal loss.
TBI ResearchDynorphin dysregulation post-TBI suggests its potential as a therapeutic target for neuroprotection.

Mood Regulation and Depression

Emerging research suggests that dynorphins may play a role in mood regulation and depression. Studies indicate that increased levels of dynorphins are associated with stress responses and depressive behaviors.

Key Findings:

  • Stress Response: Increased levels of dynorphins A and B are observed during stress-induced conditions, suggesting their involvement in mood disorders .
  • Therapeutic Potential: Antagonism of dynorphins has been linked to antidepressant-like effects, highlighting their potential as targets for depression treatment .
StudyFindings
Newton et al.Overexpression of CREB leads to increased prodynorphin levels and depression-like symptoms; antagonism reverses these effects.
Shirayama et al.KOR antagonists alleviate learned helplessness in animal models, indicating a therapeutic avenue for depression involving dynorphins.

作用機序

Dynorphin (2-17) exerts its effects primarily through binding to the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This interaction leads to the modulation of pain perception, stress responses, and emotional states . Additionally, dynorphin (2-17) can interact with other receptors, such as the N-methyl-D-aspartic acid (NMDA) receptor, contributing to its diverse physiological effects .

類似化合物との比較

Similar Compounds

Uniqueness

Dynorphin (2-17) is unique due to its specific amino acid sequence, which confers distinct binding properties and physiological effects compared to other dynorphin peptides. Its selective interaction with the kappa-opioid receptor and potential for modulating NMDA receptor activity make it a valuable compound for research and therapeutic applications .

生物活性

Dynorphin (2-17), a peptide derived from the prodynorphin precursor, has garnered attention for its diverse biological activities, particularly in the central nervous system (CNS). This article explores its mechanisms of action, therapeutic potential, and implications for pain modulation and neuroprotection.

Overview of Dynorphins

Dynorphins are endogenous opioid peptides that primarily interact with kappa opioid receptors (KOR). Dynorphin (2-17) is a significant fragment of dynorphin A, exhibiting both opioid and non-opioid activities. Its sequence is critical for receptor binding and biological effects, with studies indicating that it can modulate pain responses and exert neuroprotective effects under certain conditions.

  • Opioid Receptor Interaction
    • Dynorphin (2-17) binds with high affinity to KOR, influencing pain perception and emotional states. Its interaction with KOR can lead to analgesic effects, although the response varies depending on dosage and context .
  • Non-Opioid Mechanisms
    • Research has indicated that dynorphin (2-17) can exert effects independent of KOR activation. For instance, it has been shown to inhibit adenylyl cyclase activity in rat striatal membranes, suggesting a role in modulating intracellular signaling pathways .
  • Neuroprotective Effects
    • Dynorphin (2-17) has demonstrated protective effects against neurotoxic agents in various models. It mitigates dopaminergic neuronal loss in response to toxins like MPTP by inhibiting pro-inflammatory microglial activation .

Analgesic Properties

Dynorphin (2-17) has been investigated for its analgesic properties:

  • Study Findings : Injections into the subarachnoid space of rats produced dose-dependent analgesia, which was partially reversed by opioid antagonists like naloxone, indicating a significant role for KOR .

Neuroprotection in Neurodegenerative Models

  • MPTP Model : In experiments involving MPTP-induced neurotoxicity, dynorphin (2-17) showed a protective effect against dopaminergic neuron loss, highlighting its potential therapeutic role in Parkinson's disease .

Chronic Pain Models

  • Spinal Administration : Administration of dynorphin peptides in chronic pain models led to increased allodynia, suggesting that while dynorphins can have protective roles, their dysregulation may contribute to chronic pain conditions .

Research Findings Summary

StudyFindingsImplications
Dynorphin's dual role in neuroprotection and excitotoxicityIndicates the need for balanced dynorphin levels in therapeutic contexts
Protective effects against MPTP-induced neurotoxicitySupports potential use in neurodegenerative diseases
Dose-dependent analgesia observed in rat modelsHighlights potential for pain management therapies
Inhibition of adenylyl cyclase activitySuggests involvement in intracellular signaling modulation

特性

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECIBNXRPCZGQN-VKJHYFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H146N30O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232454
Record name Dynorphin (2-17)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1984.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83608-80-4
Record name Dynorphin (2-17)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dynorphin (2-17)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。